3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Description
Structural Comparison Table
| Feature | This Compound | CID 906542 |
|---|---|---|
| Core scaffold | Pyrimido-triazine-dione | Pyrimido-triazine-dione |
| Position 3 substituent | [1,1'-Biphenyl]-4-yl | 2-Pyridinyl |
| Molecular weight (g/mol) | 346.37 | 270.25 |
| Hydrogen-bond acceptors | 4 | 4 |
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1,6-dimethyl-3-(4-phenylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H15N5O2/c1-23-18(25)15-17(21-19(23)26)24(2)22-16(20-15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
ACKMZDMWOHENKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach involving:
- Construction of the pyrimido[5,4-e]triazine-5,7-dione core
- Introduction of methyl groups at the 1 and 6 positions
- Attachment of the biphenyl substituent at the 3-position via suitable coupling or condensation reactions
This approach is consistent with the preparation of related triazine derivatives, where key intermediates are functionalized stepwise to achieve the target molecule.
Stepwise Preparation Details
This synthetic sequence is supported by analogous methods used for 2-substituted 6-hydroxy-1,2,4-triazine derivatives, where halogenated intermediates undergo substitution with aryl groups.
Specific Synthetic Example (Literature-Based)
A documented approach for related triazine derivatives involves:
- Starting with 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a precursor
- Alkylation at the 2-position with alkyl halides mediated by bis(trimethylsilyl)acetamide (BSA)
- Replacement of the 6-bromo group by benzyloxy via reaction with benzyl alcohol and potassium carbonate
- Final deprotection by catalytic hydrogenation to yield the target 6-hydroxy derivatives
Although this example is for 2-substituted triazines, the methodology informs the preparation of 3-substituted analogues by adapting the substitution site and coupling partners.
Mechanistic Insights and Reaction Conditions
- Key Mechanisms: Nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and methylation steps are central to the synthesis.
- Solvent Effects: Protic solvents can enhance regioselectivity and reaction rates in cycloaddition and substitution steps, as observed in related triazine syntheses.
- Catalysts: Use of palladium catalysts for biphenyl coupling and hydrogenation catalysts for deprotection steps is common.
- Temperature: Mild to moderate heating is generally employed to promote substitution and coupling without degrading sensitive triazine rings.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting Materials | Halogenated triazine derivatives, biphenyl boronic acids or halides | Commercially available or synthesized in situ |
| Methylation Reagents | Methyl iodide, methyl bromide, BSA | Controlled to avoid over-alkylation |
| Coupling Catalysts | Pd(PPh3)4, Pd(OAc)2 with phosphine ligands | Optimize for yield and selectivity |
| Solvents | DMF, DMSO, ethanol, or protic solvents like HFIP | Influence reaction rate and selectivity |
| Purification | Column chromatography, recrystallization | Confirmed by NMR, IR, MS |
| Yield Range | Moderate to high (50-85%) depending on steps | Dependent on reaction optimization |
Research Findings and Applications
- The compound’s synthesis is crucial for exploring its biological activity, including enzyme inhibition and potential pharmaceutical applications.
- Structural confirmation by spectroscopic methods (NMR, IR) is standard to verify the integrity of the pyrimido[5,4-e]triazine scaffold and biphenyl substitution.
- Analogous compounds synthesized via similar routes have shown promising bioactivity, indicating the importance of precise synthetic control.
Chemical Reactions Analysis
Cyclization and Condensation Reactions
The compound participates in cyclization reactions to form polycyclic nitrogen-containing systems. Key examples include:
Mechanistic Insight :
-
Ethyl cyanoacetate reacts via nucleophilic attack at the triazine ring’s electrophilic positions, followed by cyclization (Figure 1 in ).
-
Mass spectral data (Figure 2 in ) confirm the structure of 4-amino derivatives through characteristic fragmentation patterns.
Acylation and Derivatization
The compound undergoes acylation to generate semicarbazide/thiosemicarbazide derivatives:
Applications :
-
These derivatives serve as precursors for synthesizing 1,2,4-triazolones and 1,2,4-triazolthions under reflux with triethyl orthoformate or sodium pyruvate (Schemes 5–6 in ).
Oxidation and Reduction
Redox reactions modulate the compound’s electronic properties and bioactivity:
| Reaction Type | Reagents/Conditions | Outcome | Biological Impact | References |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic conditions) | Introduction of hydroxyl/epoxide groups | Enhanced reactivity toward biological targets | |
| Reduction | NaBH₄ (ethanol, RT) | Saturation of conjugated double bonds | Stabilization of metabolic pathways |
Key Findings :
-
Oxidation increases electrophilicity, improving interactions with nucleophilic residues in enzymes.
-
Reduction improves metabolic stability by eliminating reactive quinone-like intermediates.
Heterocyclic Ring Functionalization
The triazine ring undergoes regioselective substitutions:
| Reagents | Position Modified | New Substituent | References |
|---|---|---|---|
| Boronic acids (Suzuki coupling) | C3 of triazine | Biaryl groups | |
| Alkyl halides (SN2) | N1 of triazine | Alkyl chains (e.g., methyl) |
Synthetic Utility :
-
Palladium-catalyzed cross-coupling enables diversification at C3 for structure-activity relationship (SAR) studies .
-
Methylation at N1 enhances solubility and pharmacokinetic properties.
Spectroscopic Characterization
Critical analytical data for reaction monitoring:
| Technique | Key Signals | Assignment | References |
|---|---|---|---|
| ¹H NMR | δ 2.45 (s, 3H, N-CH₃) | Methyl groups on triazine | |
| IR | 1680 cm⁻¹ (C=O stretch) | Dione carbonyl | |
| MS | m/z 345.4 [M+H]⁺ | Molecular ion peak |
Scientific Research Applications
The compound 3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione , with CAS number 949157-24-8, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and biochemistry.
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a pyrimidine and triazine moiety. Its molecular weight is approximately 292.35 g/mol. The presence of biphenyl groups contributes to its stability and solubility in organic solvents, making it suitable for various applications.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacteria and fungi. This property could be harnessed for developing new antimicrobial agents to combat resistant strains.
Enzyme Inhibition
Inhibitory effects on certain enzymes have been reported, particularly those involved in metabolic pathways related to cancer and inflammation. Such inhibition can lead to significant therapeutic effects in conditions where these enzymes play a crucial role.
Organic Electronics
The unique electronic properties of This compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor allows it to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can improve efficiency and stability.
Photovoltaic Applications
Research indicates that incorporating this compound into photovoltaic materials can enhance light absorption and charge transport properties. This is particularly relevant for the development of next-generation solar cells that aim for higher efficiency rates.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against various cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity compared to the parent compound. This study highlights the potential for developing targeted cancer therapies based on this chemical framework.
Case Study 2: Organic Electronics
A collaborative research project between institutions focused on the application of This compound in OLED technology. The findings showed that devices incorporating this compound exhibited improved brightness and operational stability compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate Receptors: Influence receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrimidotriazine Derivatives
Structural Analogues and Substitution Patterns
Key structural analogs and their substituents are summarized below:
Key Structural Insights :
- Methyl groups at N1/N6 are conserved across most analogs, critical for maintaining the planar triazine core required for intercalation or enzyme binding .
Antimicrobial Activity
- Toxoflavin : Broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi, but high toxicity limits therapeutic use .
- 6-Phenyl Analogs : Synthetic derivatives with aryl groups at C3 (e.g., 3-phenyl) show enhanced antimicrobial potency compared to toxoflavin, suggesting aryl substituents improve target affinity .
- Target Compound : The biphenyl group may extend activity to resistant strains or Gram-negative pathogens, though experimental data are pending .
Anticancer and Enzyme Inhibition
- Toxoflavin/NSC67078 : Inhibits cystathionine-β-synthase (CBS), reducing hydrogen sulfide (H2S) production (IC50: ~30 μM). Overexpression of CBS in colon cancer correlates with antitumor effects .
- 3-(4-(2-Diethylamino)ethoxy)phenyl Derivative: Potent β-catenin/TCF complex inhibitor (IC50: 0.016 mM), relevant for colorectal cancer .
- Target Compound : The biphenyl moiety may enhance binding to hydrophobic pockets in oncogenic targets (e.g., Hsp90, β-catenin) or improve metabolic stability .
Cytoprotective Effects
- Derivatives like 1f (unnamed in evidence) exhibit cytoprotection against rotenone-induced toxicity (CC50/EC50 ratio: 92), attributed to chaperone amplification and oxidative stress modulation .
- The biphenyl group’s electron-rich structure could enhance radical scavenging, though this requires validation .
Biological Activity
3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine and triazine ring system. Its molecular formula is , with a molecular weight of 384.47 g/mol. The presence of biphenyl moieties contributes to its lipophilicity and potential for interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. A notable study identified it as an effective inhibitor of cystathionine beta-synthase (CBS), which plays a crucial role in cancer metabolism. In vitro assays demonstrated that the compound significantly reduced the viability of colon cancer cell lines (HCT116 and HT29) by disrupting mitochondrial function and inducing apoptosis .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Inhibition of mitochondrial function |
| HT29 | 12 | Induction of apoptosis |
| LoVo | >50 | No significant effect observed |
The compound's mechanism involves the inhibition of CBS activity, leading to decreased levels of hydrogen sulfide (H₂S), which is often elevated in cancer cells. This reduction in H₂S levels correlates with decreased cellular proliferation and enhanced apoptotic signaling pathways . Furthermore, it has been suggested that the compound may interact with other metabolic pathways involved in cancer cell survival.
Pharmacological Studies
In pharmacological assessments, this compound was evaluated alongside a library of known drugs to identify repurposing opportunities. The results indicated that this compound exhibits synergistic effects when combined with traditional chemotherapeutics .
Case Study: Colon Cancer Treatment
A specific case study involved the administration of this compound in nude mice bearing human colon cancer xenografts. The treatment resulted in significant tumor growth inhibition compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione to improve yield and purity?
- Methodological Answer :
- Step 1 : Use reflux conditions with oxalyl chloride and triethylamine in DMF to cyclize precursors, as demonstrated in analogous pyrimidotriazine syntheses .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol is effective for similar compounds) .
- Step 3 : Optimize stoichiometry using Design of Experiments (DoE) to balance reactant ratios and minimize side products.
- Validation : Characterize intermediates and final product via / NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles, hydrogen bonding, and supramolecular interactions .
- Spectroscopy : Use / NMR to verify substituent positions and NOESY for spatial conformation analysis .
- Thermal Analysis : Conduct differential scanning calorimetry (DSC) to assess melting points and polymorphic stability .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Test against enzyme targets (e.g., kinases, oxidases) linked to the compound’s heterocyclic pharmacophores. Use fluorescence-based assays for real-time activity monitoring .
- Dose-Response Curves : Establish IC values using serial dilutions (1 nM–100 µM) and statistical models (e.g., nonlinear regression) .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic and thermodynamic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges using B3LYP/6-311G(d,p) basis sets to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model pharmacokinetic behavior .
Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?
- Methodological Answer :
- Hypothesis Testing : Re-examine reaction conditions (e.g., trace moisture in DMF) or biological assay protocols (e.g., cell line variability) .
- Advanced Chromatography : Use HPLC-MS/MS to identify byproducts and quantify impurities (<0.1% threshold) .
- Theoretical Alignment : Cross-validate findings with established mechanistic frameworks (e.g., frontier molecular orbital theory for reactivity discrepancies) .
Q. What methodologies enable the integration of AI in optimizing chemical synthesis pathways for this compound?
- Methodological Answer :
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvent systems .
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer during synthesis, reducing trial-and-error experimentation .
Q. How can supramolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
